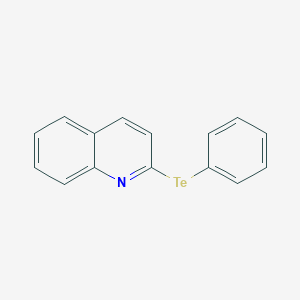

Quinoline, 2-(phenyltelluro)-

Description

Contextualization within Organochalcogen Chemistry

Organochalcogen chemistry encompasses the study of organic compounds containing elements from Group 16 of the periodic table, namely oxygen, sulfur, selenium, and tellurium. While organosulfur and organoselenium chemistry are well-established fields, organotellurium chemistry is a comparatively younger and less developed area. tandfonline.com The unique characteristics of tellurium, such as its larger atomic radius, lower electronegativity, and the accessibility of higher oxidation states, impart distinct reactivity to its organic derivatives. e-bookshelf.de These properties often lead to both similarities and notable differences in chemical behavior when compared to analogous sulfur and selenium compounds. tandfonline.com The investigation of 2-(phenyltelluro)quinoline provides a valuable case study for comparing the influence of different chalcogens on the properties and reactivity of heterocyclic systems.

Significance of Tellurium-Containing Heterocycles

Tellurium-containing heterocycles are a class of compounds that have demonstrated a wide range of interesting chemical and physical properties. e-bookshelf.deacs.org The incorporation of a tellurium atom into a heterocyclic ring can significantly influence the molecule's electronic structure, leading to unique photophysical properties and potential applications in materials science, such as in the development of organic conductors and infrared-absorbing dyes. e-bookshelf.de Furthermore, the tellurium atom in these heterocycles can readily undergo oxidation from tellurium(II) to tellurium(IV), a characteristic reaction used to confirm the formation of a new tellurium-containing ring system. e-bookshelf.de This redox activity also opens up possibilities for their use as catalysts in various organic transformations. e-bookshelf.densf.gov The study of compounds like 2-(phenyltelluro)quinoline contributes to the fundamental understanding of these systems and paves the way for their potential application.

Overview of Research Directions for 2-(Phenyltelluro)quinoline

Current research on 2-(phenyltelluro)quinoline and related compounds is multifaceted, exploring their synthesis, structural characteristics, and reactivity. A primary focus is the development of efficient synthetic methodologies to access these molecules. organic-chemistry.orgsioc-journal.cnnih.gov Detailed structural analysis, often employing techniques like NMR spectroscopy and X-ray crystallography, is crucial for understanding the bonding and stereochemistry around the tellurium center. mdpi.comnih.gov Another significant area of investigation is the exploration of the chemical reactivity of the carbon-tellurium bond and the quinoline (B57606) moiety itself, including its participation in various organic reactions and its potential as a ligand in coordination chemistry. chim.itnih.gov Furthermore, there is growing interest in the catalytic potential of organotellurium compounds, and research is beginning to explore the catalytic activity of tellurium-containing heterocycles in reactions such as transfer hydrogenation. nsf.govnih.govmdpi.com

Interactive Data Table: Properties of Chalcogens

The following table provides a comparison of key properties of the chalcogen elements, highlighting the unique position of tellurium.

| Property | Oxygen (O) | Sulfur (S) | Selenium (Se) | Tellurium (Te) |

| Atomic Number | 8 | 16 | 34 | 52 |

| Electronegativity (Pauling Scale) | 3.44 | 2.58 | 2.55 | 2.1 |

| Covalent Radius (pm) | 66 | 104 | 117 | 137 |

| Common Oxidation States | -2 | -2, +2, +4, +6 | -2, +2, +4, +6 | -2, +2, +4, +6 |

This data underscores the trend of decreasing electronegativity and increasing size down the group, which are key factors influencing the chemical behavior of their organic compounds.

Structure

2D Structure

Properties

CAS No. |

87803-46-1 |

|---|---|

Molecular Formula |

C15H11NTe |

Molecular Weight |

332.9 g/mol |

IUPAC Name |

2-phenyltellanylquinoline |

InChI |

InChI=1S/C15H11NTe/c1-2-7-13(8-3-1)17-15-11-10-12-6-4-5-9-14(12)16-15/h1-11H |

InChI Key |

OAWAWUVRKUPXES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Te]C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Coordination Chemistry of 2 Phenyltelluro Quinoline As a Ligand

Ligand Design and Coordination Modes

The design of 2-(phenyltelluro)quinoline as a ligand inherently suggests specific coordination possibilities that are yet to be experimentally verified.

N,Te-Bidentate Chelation in Metal Complexes

The primary and most anticipated coordination mode for 2-(phenyltelluro)quinoline is as an N,Te-bidentate chelating ligand. In this arrangement, the nitrogen atom of the quinoline (B57606) ring and the tellurium atom of the phenyltelluro group would simultaneously bind to a single metal center, forming a stable five-membered chelate ring. The formation of such a chelate ring is often thermodynamically favored due to the chelate effect, leading to enhanced stability of the resulting metal complex compared to analogous complexes with monodentate ligands.

The geometry of the resulting complex would be influenced by the preferred coordination number and geometry of the metal ion, as well as the steric bulk of the phenyl group on the tellurium atom. It is conceivable that this ligand could coordinate to a variety of metal centers, leading to complexes with square planar, tetrahedral, or octahedral geometries.

Polydentate Ligand Architectures Incorporating 2-(Phenyltelluro)quinoline

Beyond its use as a simple bidentate ligand, the 2-(phenyltelluro)quinoline moiety could serve as a building block for the construction of more complex polydentate ligand architectures. For instance, the phenyl group could be functionalized with additional donor groups, or the quinoline backbone could be incorporated into a larger macrocyclic or dendritic structure. Such modifications could lead to ligands with higher denticity, capable of forming more intricate and stable coordination compounds with unique structural and electronic properties. The synthesis and characterization of these hypothetical polydentate ligands would be a prerequisite for exploring their coordination chemistry.

Complexation with Transition Metals

The interaction of 2-(phenyltelluro)quinoline with transition metals is an area ripe for exploration, though currently undocumented.

Synthesis and Structural Elucidation of Metal-Tellurium-Quinoline Complexes

The synthesis of transition metal complexes with 2-(phenyltelluro)quinoline would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor (e.g., halides, acetates, perchlorates) and reaction conditions (e.g., temperature, reaction time, stoichiometry) would be critical in isolating the desired complexes.

Once synthesized, the structural elucidation of these complexes would be paramount. Techniques such as single-crystal X-ray diffraction would be invaluable for determining the precise coordination geometry, bond lengths, and bond angles. Spectroscopic methods, including NMR (¹H, ¹³C, and ¹²⁵Te), IR, and UV-Vis spectroscopy, would provide further insights into the structure and bonding within the complexes.

Hypothetical Structural Data for a Square Planar Pd(II) Complex:

| Parameter | Expected Value |

| Pd-N Bond Length (Å) | ~2.0-2.2 |

| Pd-Te Bond Length (Å) | ~2.5-2.7 |

| N-Pd-Te Bite Angle (°) | ~80-90 |

| C-Te-C Bond Angle (°) | ~95-105 |

This table is purely illustrative and based on typical values for similar complexes. Actual experimental data is not available.

Electronic and Geometric Influences on Coordination Behavior

The electronic properties of both the metal and the 2-(phenyltelluro)quinoline ligand would significantly influence their coordination behavior. The soft nature of the tellurium donor atom would favor coordination to soft transition metal ions such as Pd(II), Pt(II), and Au(I). The quinoline nitrogen, being a harder donor, allows for potential coordination to a wider range of transition metals.

The steric hindrance imposed by the phenyl group on the tellurium atom could also play a crucial role. This steric bulk might influence the coordination geometry and could potentially lead to the formation of complexes with lower coordination numbers or distorted geometries.

Complexation with Main Group and Lanthanide Elements

The coordination chemistry of 2-(phenyltelluro)quinoline is not limited to transition metals. Its potential interactions with main group and lanthanide elements, while completely unexplored, could lead to novel compounds with interesting properties. Given the lack of available research, this section remains speculative. The hard-soft acid-base (HSAB) principle would suggest that the soft tellurium donor would have a weaker affinity for the hard lanthanide ions. However, the chelate effect and the possibility of forming stable five-membered rings might overcome this mismatch.

Supramolecular Assemblies and Coordination Polymers of 2-(Phenyltelluro)quinoline

The strategic design of ligands is fundamental to the development of complex supramolecular architectures and coordination polymers. The ligand 2-(phenyltelluro)quinoline emerges as a promising candidate in this field, offering a unique combination of a rigid quinoline backbone and a tellurium donor atom. This structure provides specific coordination vectors and the potential for secondary interactions, which are crucial in directing the self-assembly of intricate molecular systems.

Self-Assembly Processes Directed by Tellurium-Quinoline Ligands

The self-assembly of coordination complexes is a process where molecular components spontaneously organize into well-defined, larger structures. In the context of 2-(phenyltelluro)quinoline, the tellurium atom and the nitrogen atom of the quinoline ring act as key coordination sites, guiding the assembly process upon interaction with metal ions.

The presence of the tellurium atom is particularly significant. As a soft donor, it exhibits a strong affinity for soft metal centers. This selective coordination, combined with the directional nature of the Te–M bond, can be exploited to control the geometry of the resulting supramolecular structures. Furthermore, tellurium is known to participate in secondary bonding interactions, such as chalcogen bonding. These non-covalent interactions can play a crucial role in stabilizing the final assembled architecture and can direct the formation of specific isomers or polymorphs.

Research into organotellurium compounds based on quinoline has laid the groundwork for understanding their potential as ligands in coordination chemistry. researchgate.netscispace.com While extensive studies on the self-assembly of 2-(phenyltelluro)quinoline are still developing, the principles derived from related systems suggest a rich potential for the formation of discrete, high-symmetry supramolecular cages or extended polymeric networks. The interplay between the primary coordination bonds and weaker, secondary interactions is a key factor that can be tuned to influence the outcome of the self-assembly process.

Formation of Metallamacrocycles and Extended Structures

The geometry of the 2-(phenyltelluro)quinoline ligand, with its defined bite angle and potential for bridging coordination modes, makes it an excellent building block for the construction of metallamacrocycles and extended coordination polymers. The formation of these structures is highly dependent on the coordination preferences of the metal ion, the stoichiometry of the reactants, and the reaction conditions.

Metallamacrocycles: The reaction of 2-(phenyltelluro)quinoline with metal precursors that favor specific coordination geometries can lead to the formation of discrete, cyclic structures known as metallamacrocycles. For instance, the use of metal ions with a predisposition for square planar or tetrahedral coordination could result in the formation of well-defined dimeric, trimeric, or tetrameric macrocycles. The size and shape of these macrocycles would be dictated by the bite angle of the ligand and the preferred coordination number of the metal.

Coordination Polymers: In cases where the metal ions or the reaction conditions favor the formation of bridging interactions, extended one-, two-, or three-dimensional coordination polymers can be synthesized. mdpi.commdpi.comresearchgate.net The phenyltelluro group can act as a bridging ligand, connecting multiple metal centers to form an infinite network. The quinoline moiety, with its potential for π-π stacking interactions, can further stabilize these polymeric structures, leading to robust materials with potential applications in areas such as catalysis, gas storage, and photoluminescence. mdpi.comnih.gov The diversity in the coordination modes of quinoline-based ligands, as seen in various coordination polymers, highlights the versatility of this scaffold in constructing extended networks. mdpi.com

The table below summarizes the potential structural outcomes based on the coordination behavior of 2-(phenyltelluro)quinoline with different types of metal precursors.

| Metal Precursor Geometry | Potential Supramolecular Structure | Key Driving Interactions |

| Linear or Bent | Metallamacrocycles (e.g., dimers, trimers) | M-N and M-Te coordination, ligand rigidity |

| Square Planar | Metallamacrocycles (e.g., tetramers), 1D chains | M-N and M-Te coordination, potential for bridging ligands |

| Tetrahedral or Octahedral | 3D Coordination Polymers, complex cages | M-N and M-Te coordination, multiple bridging ligands |

The continued exploration of the coordination chemistry of 2-(phenyltelluro)quinoline is expected to unveil a variety of novel supramolecular assemblies and coordination polymers with interesting structural motifs and functional properties.

Catalytic Applications of 2 Phenyltelluro Quinoline and Its Derivatives

Lewis Acidity and Chalcogen-Bond Donor Catalysis

The tellurium atom in 2-(phenyltelluro)quinoline possesses a region of positive electrostatic potential, known as a σ-hole, which allows it to act as a chalcogen bond (ChB) donor. This non-covalent interaction with Lewis bases can be harnessed for catalysis. The Lewis acidity of the tellurium center can be significantly enhanced by oxidation to form telluronium cations, leading to more potent catalysts.

Telluronium cations are generated by the alkylation of the telluride, for instance, with reagents like methyl triflate or trimethyloxonium tetrafluoroborate. This process converts the divalent tellurium (Te(II)) into a tetravalent, cationic tellurium center (Te(IV)). The resulting telluronium salts are more potent Lewis acids and chalcogen-bond donors compared to their neutral telluride precursors.

The enhanced Lewis acidity of telluronium cations is attributed to the presence of lower-lying σ* orbitals and deeper σ-holes, which allows for stronger interactions with Lewis basic substrates. These cationic species can activate substrates by coordinating to lone pairs of electrons, thereby facilitating subsequent chemical transformations. The reactivity of these telluronium cations has been demonstrated in their ability to catalyze reactions such as the nitro-Michael reaction between trans-β-nitrostyrene and indoles, where they have shown significant rate accelerations compared to traditional hydrogen bond donors cnr.it.

One of the notable applications of telluronium cations derived from organotellurium compounds is in transfer hydrogenation reactions. Specifically, telluronium cations have been shown to effectively catalyze the transfer hydrogenation of quinolines, such as 2-phenyl-quinoline, using Hantzsch ester as the hydrogen source bcrec.id.

The catalytic activity is directly linked to the presence of the tetravalent, cationic tellurium center. It is proposed that the telluronium cation activates the quinoline (B57606) substrate by coordinating to the nitrogen atom, which increases its electrophilicity and facilitates the hydride transfer from the Hantzsch ester. An alternative mechanism suggests that the Lewis acidic catalyst may acidify the Hantzsch ester, promoting the protonation of the quinoline in the rate-determining step. Both pathways are enhanced by the potent Lewis acidity of the telluronium cation bcrec.id.

Below is a table summarizing the results of the transfer hydrogenation of 2-phenyl-quinoline using different tellurium-based catalysts.

| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

|---|---|---|---|

| [MesArFTeMe][BF4] | 10 | 1 | 87 |

| [ArF2TeMe][BF4] | 10 | 24 | <5 |

| o-C6F4(TeMes)(TeMeMes)][BF4] | 10 | 1 | >95 |

Redox Catalysis Involving Tellurium Centers

The ability of tellurium to exist in multiple oxidation states (e.g., Te(II), Te(III), Te(IV)) allows organotellurium compounds, including 2-(phenyltelluro)quinoline derivatives, to act as redox catalysts. These catalysts can facilitate a variety of transformations, particularly oxidative coupling and dehydrogenation processes, by engaging in redox cycles.

Redox catalysis by tellurium compounds typically involves the oxidation of the Te(II) center to a higher oxidation state (Te(IV)) by an oxidant, followed by a reductive step that regenerates the Te(II) catalyst and transforms the substrate.

More uniquely, Te(II)/Te(III) redox cycles involving radical species have been identified as a key pathway in certain dehydrogenative coupling reactions. In such cycles, the Te(II) compound undergoes a one-electron oxidation to a Te(III) radical cation. This radical species can then participate in the catalytic cycle, for example, by facilitating hydrogen atom transfer (HAT) processes, before being reduced back to the Te(II) state researchgate.net. The accessibility of these redox states is a key feature of tellurium-containing heterocyclic scaffolds like phenotellurazines, which share structural similarities with quinoline-based tellurides uni.lu.

Organotellurium compounds have demonstrated catalytic activity in cross-dehydrogenative coupling (CDC) reactions, where C-H bonds are transformed into C-C or C-X (X = N, O, S) bonds. For instance, phenotellurazine, a Te(II) organometallic complex, has been shown to catalyze the dehydrogenative C-H phenothiazination of phenols under mild aerobic conditions researchgate.net. This catalytic effect is attributed to a combination of a lower oxidation potential of the tellurium catalyst and a high spin density at the tellurium center in the radical cation intermediate researchgate.net.

Similarly, a Te(II)/Te(III) redox cycle has been implicated in the dehydrogenative C3–C2 dimerization of indoles, where molecular oxygen can be used as the terminal oxidant. These examples highlight the potential of tellurium centers in compounds like 2-(phenyltelluro)quinoline to catalyze challenging oxidative transformations. The presence of the quinoline nitrogen could potentially modulate the redox properties of the tellurium center and influence its catalytic activity.

Below is a table summarizing the catalytic performance of a phenotellurazine catalyst in a cross-dehydrogenative coupling reaction.

| Substrate (Phenol) | Catalyst | Yield (%) |

|---|---|---|

| 4-Phenylphenol | PTeZ1 | 95 |

| 4-Chlorophenol | PTeZ1 | 73 |

| 4-Nitrophenol | PTeZ1 | 65 |

Role in Transition Metal-Catalyzed Reactions

The use of 2-(phenyltelluro)quinoline as a ligand in transition metal-catalyzed reactions is an area that remains largely unexplored. The presence of both a soft tellurium donor and a hard nitrogen donor within the quinoline moiety suggests its potential to act as a bidentate or hemilabile ligand for various transition metals. Such coordination could influence the electronic and steric environment of the metal center, thereby modulating its catalytic activity. However, based on available scientific literature, there are currently no specific research findings detailing the application of "Quinoline, 2-(phenyltelluro)-" as a ligand in transition metal-catalyzed reactions.

Lack of Publicly Available Research Hinders a Detailed Analysis of 2-(Phenyltelluro)quinoline's Catalytic Applications

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research specifically detailing the catalytic applications of the chemical compound "Quinoline, 2-(phenyltelluro)-". Consequently, a thorough and scientifically accurate article based on the provided outline focusing on its catalytic performance, synergistic effects, and the development of novel catalytic systems cannot be generated at this time.

The requested article structure delves into highly specific aspects of catalysis, including ligand effects, synergistic catalysis, homogeneous versus heterogeneous approaches, and substrate scope. These topics require detailed experimental data, mechanistic studies, and comparative analyses that are not available in the public domain for 2-(phenyltelluro)quinoline.

While general information on the synthesis of various organotellurium compounds and the catalytic applications of other quinoline derivatives exists, these findings are not directly applicable to the specific compound . Adhering to the strict requirements of focusing solely on "Quinoline, 2-(phenyltelluro)-" and avoiding information outside the provided scope prevents the inclusion of speculative or generalized content from related but distinct chemical systems.

Further research and publication in the field of organotellurium chemistry and catalysis may, in the future, shed light on the potential catalytic activities of 2-(phenyltelluro)quinoline and its derivatives. Until such data becomes available, a detailed and evidence-based article on this specific subject remains unfeasible.

Advanced Characterization Techniques for 2 Phenyltelluro Quinoline Systems

Single-Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-(phenyltelluro)quinoline, this technique would provide critical insights into its molecular geometry, including bond lengths, bond angles, and torsion angles. Of particular interest would be the C-Te-C bond angle and the C-Te bond lengths, which are indicative of the electronic and steric environment of the tellurium atom.

Furthermore, the analysis would reveal intermolecular interactions, such as π-π stacking between quinoline (B57606) or phenyl rings, and potential secondary interactions involving the tellurium atom. These interactions govern the crystal packing and influence the material's bulk properties. Hypothetical crystallographic data that would be determined are presented in Table 1.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for 2-(Phenyltelluro)quinoline

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₅H₁₁NTe |

| Formula Weight | 332.86 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| β (°) | Value not available |

| Volume (ų) | Value not available |

| Z | 4 |

| Calculated Density (g/cm³) | Value not available |

| C(quinoline)-Te (Å) | Value not available |

| C(phenyl)-Te (Å) | Value not available |

Multinuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ¹²⁵Te NMR)

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of molecules in solution.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the quinoline and phenyl rings. The chemical shifts and coupling constants would help in assigning each proton to its specific position. The protons on the quinoline ring, particularly those closest to the tellurium-substituted carbon, would likely experience a shift in their resonance compared to unsubstituted quinoline.

¹³C NMR: The carbon-13 NMR spectrum would provide information about the carbon skeleton. The chemical shift of the carbon atom directly bonded to the tellurium would be of significant interest, as it is sensitive to the electronegativity and electronic effects of the tellurium atom.

¹²⁵Te NMR: As the most crucial NMR technique for this compound, ¹²⁵Te NMR spectroscopy would provide direct information about the electronic environment of the tellurium atom. The chemical shift of the ¹²⁵Te nucleus is highly sensitive to the nature of the organic groups attached to it. This data is fundamental for comparing the electronic properties of 2-(phenyltelluro)quinoline with other organotellurium compounds.

A summary of expected, though currently unavailable, NMR data is provided in Table 2.

Table 2: Anticipated Multinuclear NMR Data for 2-(Phenyltelluro)quinoline in CDCl₃

| Nucleus | Chemical Shift Range (ppm) | Remarks |

|---|---|---|

| ¹H | 6.5 - 8.5 | Aromatic protons with complex splitting patterns. |

| ¹³C | 110 - 160 | Aromatic carbons. C-Te signal would be a key identifier. |

High-Resolution Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the confirmation of its elemental formula. For 2-(phenyltelluro)quinoline, HRMS would be used to verify the presence of tellurium by observing the characteristic isotopic pattern of this element.

Elemental analysis provides the percentage composition of each element (C, H, N) in the compound. The experimentally determined percentages are then compared with the calculated values for the proposed formula to confirm its purity and composition.

Table 3: Expected HRMS and Elemental Analysis Data for 2-(Phenyltelluro)quinoline

| Analysis Type | Data Point | Expected Value |

|---|---|---|

| HRMS (ESI+) | [M+H]⁺ Calculated for C₁₅H₁₂NTe | Value not available |

| [M+H]⁺ Found | Value not available | |

| Elemental Analysis | % Carbon (C) Calculated | Value not available |

| % Carbon (C) Found | Value not available | |

| % Hydrogen (H) Calculated | Value not available | |

| % Hydrogen (H) Found | Value not available | |

| % Nitrogen (N) Calculated | Value not available |

Spectroscopic Probes for Electronic and Vibrational Properties

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum of 2-(phenyltelluro)quinoline would be expected to show absorption bands corresponding to π-π* transitions within the quinoline and phenyl aromatic systems. The presence of the tellurium atom may influence the position and intensity of these absorptions.

Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule. Specific vibrational frequencies can be assigned to the stretching and bending of bonds within the quinoline and phenyl rings. Characteristic vibrations involving the C-Te bonds would also be expected, although they may appear in the far-infrared region and could be difficult to observe with standard instrumentation.

Table 4: Anticipated Spectroscopic Data for 2-(Phenyltelluro)quinoline

| Spectroscopy | Parameter | Expected Observation |

|---|---|---|

| UV-Visible | λ_max (nm) | Multiple absorption bands in the UV region. |

| FT-IR | Key Vibrations (cm⁻¹) | C-H, C=C, and C=N stretching and bending modes. |

Future Research Directions for 2 Phenyltelluro Quinoline

Design of Novel Functionalized Tellurium-Quinoline Scaffolds

The development of new synthetic methodologies is crucial for accessing a diverse range of functionalized tellurium-quinoline scaffolds. While the synthesis of some organotellurium compounds based on the quinoline (B57606) framework has been reported, such as 8-(quinolyl)tellurium derivatives, methods for the regioselective introduction of the phenyltelluro group at the 2-position of the quinoline ring need to be established and optimized eurjchem.comscispace.com. Future research should focus on:

Developing Efficient Synthetic Routes: Investigating various synthetic strategies, including transition metal-catalyzed cross-coupling reactions, to form the C-Te bond at the C2-position of the quinoline ring. This could involve the reaction of 2-haloquinolines with phenyltellurolate anions or the use of organometallic quinoline precursors.

Introducing Diverse Functional Groups: Systematically introducing a variety of substituents on both the quinoline and the phenyl rings to modulate the electronic and steric properties of the molecule. This will allow for the fine-tuning of its reactivity, catalytic activity, and material properties.

Exploring Supramolecular Chemistry: Designing scaffolds that can participate in non-covalent interactions, such as chalcogen bonding, which is a known feature of organotellurium compounds chemrxiv.orgchemrxiv.org. This could lead to the development of novel self-assembling materials and sensors.

A systematic study of these functionalized scaffolds will provide a library of compounds with tunable properties, essential for a wide range of applications.

Exploration of Emerging Catalytic Transformations

Organotellurium compounds have demonstrated significant potential as catalysts in various organic transformations researchgate.netresearchgate.netrsc.orgacs.org. The unique electronic properties of tellurium, such as its ability to exist in multiple oxidation states and its propensity to form hypervalent species, can be harnessed for novel catalytic cycles wikipedia.org. Future research in this area should include:

Oxidation Catalysis: Investigating the catalytic activity of 2-(phenyltelluro)quinoline in oxidation reactions. Organotellurium compounds are known to catalyze a range of oxidative transformations, and the quinoline moiety could act as a coordinating ligand to enhance catalytic efficiency and selectivity acs.org.

Cross-Coupling Reactions: Exploring the use of these compounds as ligands or pre-catalysts in cross-coupling reactions, such as Suzuki-Miyaura and Mizoroki-Heck couplings rsc.org. The tellurium atom can coordinate to transition metals, influencing the catalytic cycle and potentially leading to improved yields and selectivities.

Enantioselective Catalysis: Developing chiral versions of 2-(phenyltelluro)quinoline for use in asymmetric catalysis. The introduction of chirality, either on the quinoline backbone or on the phenyltelluro group, could lead to the development of novel catalysts for enantioselective transformations chemrxiv.orgchemrxiv.org.

The table below outlines potential catalytic applications for newly designed 2-(phenyltelluro)quinoline derivatives.

| Catalyst Type | Potential Catalytic Application | Rationale |

| Achiral 2-(Phenyltelluro)quinoline | Oxidation of alcohols and thiols | Telluroxides are known oxidizing agents. |

| Chiral 2-(Phenyltelluro)quinoline Derivatives | Enantioselective Michael additions | Chalcogen bonding can influence stereoselectivity. |

| Palladium complexes with 2-(Phenyltelluro)quinoline as a ligand | Suzuki-Miyaura cross-coupling | Tellurium can act as a coordinating atom to the metal center. |

Integration into Advanced Materials Science

The unique optoelectronic properties of both quinoline and organotellurium compounds suggest that their combination in 2-(phenyltelluro)quinoline could lead to novel materials with interesting applications qsrarematerials.comsamaterials.comresearchgate.net. Research in this area should focus on:

Organic Electronics: Exploring the potential of these compounds in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-system of the quinoline ring combined with the heavy atom effect of tellurium could lead to materials with interesting photophysical properties youtube.com.

Semiconducting Materials: Investigating the semiconducting properties of polymers and oligomers incorporating the 2-(phenyltelluro)quinoline unit. Tellurium-containing polymers have been explored for their potential in electronic devices researchgate.net.

Thermoelectric Materials: Tellurides are well-known for their thermoelectric properties, which allow for the conversion of heat into electricity qsrarematerials.comsamaterials.com. Research into polymeric or crystalline materials based on 2-(phenyltelluro)quinoline could open up new avenues in this field.

The development of these advanced materials will require a close collaboration between synthetic chemists and materials scientists.

Development of Integrated Computational-Experimental Research Paradigms

Given the limited experimental data on 2-(phenyltelluro)quinoline, computational studies can play a crucial role in guiding future research efforts nih.govekb.egnih.govtandfonline.comnih.govnih.govresearchgate.netnih.gov. An integrated approach combining theoretical calculations with experimental validation will be essential for accelerating the discovery and development of new applications for this class of compounds. Future research should leverage:

Density Functional Theory (DFT) Calculations: Using DFT to predict the geometric and electronic structures, as well as the spectroscopic properties of 2-(phenyltelluro)quinoline and its derivatives. These calculations can provide insights into the nature of the C-Te bond, the frontier molecular orbitals, and the potential for chalcogen bonding.

Molecular Docking and Dynamics Simulations: For potential biological applications, computational methods can be used to predict the binding of these compounds to biological targets nih.govtandfonline.comnih.gov. This can help in the rational design of new therapeutic agents.

Predictive Modeling of Material Properties: Employing computational tools to predict the solid-state packing, charge transport properties, and photophysical characteristics of materials based on 2-(phenyltelluro)quinoline. This can guide the synthesis of materials with desired properties for specific applications.

The synergy between computational predictions and experimental results will be instrumental in efficiently exploring the vast chemical space of functionalized tellurium-quinoline scaffolds and identifying the most promising candidates for various applications.

Q & A

Q. What interdisciplinary approaches enhance the development of 2-(phenyltelluro)quinoline-based materials?

- Methodological Answer : Collaborate with materials scientists to explore applications in organic electronics (e.g., charge transport properties). Use AFM/STM to characterize thin-film morphology. Partner with computational chemists to model bandgap modulation. Publish in hybrid journals (e.g., ACS Applied Materials & Interfaces) to reach cross-disciplinary audiences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.